CCT129957

Description

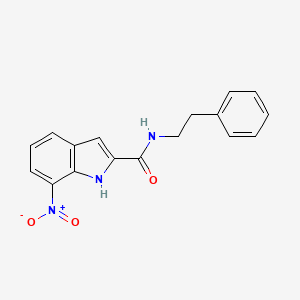

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-N-(2-phenylethyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-17(18-10-9-12-5-2-1-3-6-12)14-11-13-7-4-8-15(20(22)23)16(13)19-14/h1-8,11,19H,9-10H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDJRTJBOJFUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CCT129957: An In-depth Technical Guide on its Mechanism of Action as a Phospholipase C-γ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT129957 is a potent, cell-permeable indole derivative that functions as an inhibitor of phospholipase C-γ (PLC-γ). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and its potential as a modulator of cancer cell proliferation. This guide includes available quantitative data, general experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Phospholipase C (PLC) enzymes are a crucial class of intracellular signaling proteins that hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). The γ-isozyme, PLC-γ, is particularly significant in cellular processes initiated by receptor tyrosine kinases (RTKs), playing a key role in cell growth, differentiation, and migration. Dysregulation of the PLC-γ signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a valuable chemical probe for studying the physiological and pathological roles of PLC-γ.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of phospholipase C-γ (PLC-γ)[1]. By targeting PLC-γ, this compound effectively blocks the hydrolysis of PIP2, a critical step in the signal transduction cascade downstream of numerous growth factor receptors.

Molecular Target: Phospholipase C-γ (PLC-γ)

PLC-γ is activated downstream of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR). Upon ligand binding, RTKs autophosphorylate on specific tyrosine residues. The SH2 domains of PLC-γ then bind to these phosphotyrosine sites, recruiting PLC-γ to the plasma membrane and leading to its own phosphorylation and subsequent activation. Activated PLC-γ then cleaves PIP2 into DAG and IP3.

Downstream Signaling Effects

The inhibition of PLC-γ by this compound leads to the attenuation of two primary signaling arms:

-

Inositol 1,4,5-trisphosphate (IP3) Pathway: IP3 typically binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This compound, by preventing IP3 production, inhibits this calcium release[1]. This has been observed in squamous carcinoma cells at a concentration of approximately 15 μM[1].

-

Diacylglycerol (DAG) Pathway: DAG remains in the plasma membrane and activates protein kinase C (PKC), which in turn phosphorylates a wide array of downstream targets, influencing processes like cell proliferation, differentiation, and apoptosis. By blocking DAG formation, this compound disrupts PKC-mediated signaling.

The culmination of these effects is the inhibition of cellular processes that are dependent on PLC-γ signaling, most notably cell growth and proliferation.

Predicted Binding Mode

While a co-crystal structure of this compound with PLC-γ is not publicly available, predictive modeling suggests a binding mechanism. It is proposed that the phenyl group of the this compound molecule occupies a lipophilic pocket within the enzyme. The binding is further stabilized by a robust pattern of hydrogen bonds, contributing to its inhibitory potency[1].

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PLC-γ inhibition) | ~3 μM | In vitro enzyme assay | [1] |

| GC50 (Growth Concentration) | 15 μM | Not specified | [1] |

| Ca2+ Release Inhibition | ~15 μM | Squamous carcinoma cells | [1] |

| Cell Growth Inhibition | ~60-70% | Renal UO-31 | [1] |

| Cell Growth Inhibition | ~60-70% | Breast T-47D | [1] |

Experimental Protocols

The following are generalized protocols for key experiments relevant to characterizing the mechanism of action of this compound.

In Vitro PLC-γ Activity Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PLC-γ.

-

Reagents: Purified recombinant PLC-γ, PIP2 substrate (often radiolabeled, e.g., [3H]PIP2), assay buffer (e.g., Tris-HCl with CaCl2 and BSA), this compound, and a suitable solvent (e.g., DMSO).

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and PIP2 substrate.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Initiate the reaction by adding purified PLC-γ enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction (e.g., by adding a quenching solution like EDTA or by lipid extraction).

-

Separate the product (IP3) from the substrate (PIP2) using chromatography or other separation techniques.

-

Quantify the amount of product formed (e.g., by scintillation counting for radiolabeled substrates).

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

-

Intracellular Calcium Release Assay (General Protocol)

This assay measures the effect of this compound on intracellular calcium mobilization following cell stimulation.

-

Reagents: Cells of interest (e.g., squamous carcinoma cells), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), cell culture medium, a stimulating agonist (e.g., a growth factor that activates an RTK), this compound, and a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add the stimulating agonist to induce intracellular calcium release.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

Analyze the data by calculating the peak fluorescence intensity or the area under the curve.

-

Determine the inhibitory effect of this compound on calcium release.

-

Cell Viability/Proliferation Assay (MTT Assay - General Protocol)

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Reagents: Cells of interest (e.g., UO-31 or T-47D), cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or an acidic SDS solution).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Add the solubilizing agent to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm[2][3][4][5].

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GC50 value.

-

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits PLC-γ, blocking PIP2 hydrolysis and downstream signaling.

Experimental Workflow Diagram

Caption: Workflow for assessing cell viability using the MTT assay.

Conclusion

This compound is a valuable pharmacological tool for the investigation of PLC-γ-mediated signaling pathways. Its ability to potently inhibit PLC-γ and consequently block downstream events such as intracellular calcium release and cell proliferation underscores the critical role of this enzyme in cellular function. While the currently available data provides a solid foundation for its mechanism of action, further studies to elucidate its precise binding interactions, expand its characterization across a broader range of cancer models, and assess its in vivo pharmacokinetics and efficacy would be highly beneficial for its potential development as a therapeutic agent. This guide provides a comprehensive summary of the current understanding of this compound for the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

An In-depth Technical Guide to the CCT129957 PLC-gamma Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Phospholipase C-gamma (PLC-γ) signaling pathway and the inhibitory effects of the small molecule CCT129957. It is designed to be a valuable resource for researchers in oncology, cell signaling, and drug discovery, offering detailed data, experimental protocols, and visual representations of the key molecular interactions.

The PLC-gamma (PLC-γ) Signaling Pathway: A Core Cellular Regulator

Phospholipase C (PLC) enzymes are crucial mediators in cellular signaling, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1]. These molecules, in turn, regulate a multitude of cellular processes. The PLC-γ subfamily, in particular, is activated by receptor and non-receptor tyrosine kinases, playing a pivotal role in pathways that control cell proliferation, differentiation, migration, and apoptosis[1][2].

The activation of PLC-γ is a multi-step process initiated by the binding of growth factors or other ligands to their corresponding receptor tyrosine kinases (RTKs) on the cell surface. This binding event triggers receptor dimerization and autophosphorylation, creating docking sites for the SH2 domains of PLC-γ[2][3]. Upon recruitment to the plasma membrane, PLC-γ itself is phosphorylated on specific tyrosine residues, leading to its enzymatic activation[2][3].

Once active, PLC-γ catalyzes the hydrolysis of PIP2. The resulting IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, stimulating the release of stored calcium ions (Ca2+) into the cytosol[1]. This surge in intracellular calcium can activate various calcium-dependent enzymes and transcription factors. Concurrently, the membrane-bound DAG activates protein kinase C (PKC), which phosphorylates a wide array of downstream protein targets, influencing processes such as cell growth, proliferation, and motility[1].

Given its central role in these fundamental cellular functions, aberrant PLC-γ signaling is frequently implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention[1][4].

Figure 1: The PLC-gamma signaling pathway.

This compound: A Potent Inhibitor of PLC-gamma

This compound is a small molecule inhibitor that has demonstrated potent and selective activity against PLC-γ. Its inhibitory action disrupts the downstream signaling cascade, leading to a reduction in cancer cell proliferation and survival.

Mechanism of Action

This compound acts as a direct inhibitor of the enzymatic activity of PLC-γ. While the precise atomic-level interactions are still under investigation, computational modeling suggests that this compound binds to a lipophilic pocket within the enzyme. This binding is stabilized by a pattern of robust hydrogen bonds and lipophilic contacts, effectively blocking the catalytic function of PLC-γ and preventing the hydrolysis of PIP2.

Figure 2: Inhibition of PLC-gamma by this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| UO-31 | Renal | ~3 | [5] |

| T-47D | Breast | ~3 | [5] |

| Squamous Carcinoma Cells | Skin | ~15 (for Ca2+ release) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and its effects on the PLC-γ signaling pathway.

PLC-gamma Activity Assay (using Fluorogenic Substrate WH-15)

This assay measures the enzymatic activity of PLC-γ by monitoring the fluorescence generated from the cleavage of a synthetic substrate, WH-15.

Materials:

-

Purified PLC-γ1 enzyme

-

WH-15 fluorogenic substrate (stock solution in DMSO)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 70 mM KCl, 3 mM CaCl2, 3 mM EGTA, 2 mM DTT, 133 µg/mL fatty-acid free BSA

-

This compound (or other inhibitors) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 535 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add 2 µL of the diluted this compound or DMSO (for control wells).

-

Add 2 µL of purified PLC-γ1 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 4 µL of WH-15 substrate solution (final concentration of 10 µM) to each well.

-

Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity every 2 minutes for 30-60 minutes at 37°C.

-

Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 3: Workflow for the PLC-gamma activity assay.

Measurement of Intracellular Calcium Concentration

This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium levels in response to PLC-γ inhibition by this compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Fura-2 AM (stock solution in DMSO)

-

Pluronic F-127 (optional, to aid dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

-

Seed cells on glass coverslips or in a 96-well plate and allow them to adhere overnight.

-

Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (optional, 0.02%) in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.

-

Treat the cells with different concentrations of this compound or DMSO (vehicle control) for the desired time.

-

Stimulate the cells with a known PLC-γ activator (e.g., a growth factor) if desired.

-

Measure the fluorescence emission at ~510 nm following excitation at both 340 nm and 380 nm.

-

Calculate the ratio of the fluorescence intensities (340/380 nm), which is proportional to the intracellular calcium concentration.

-

Analyze the changes in the 340/380 nm ratio over time to determine the effect of this compound on intracellular calcium signaling.

Conclusion

This compound is a valuable tool for studying the intricacies of the PLC-γ signaling pathway and holds promise as a lead compound for the development of novel anticancer therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further research into the mechanism of action of this compound and the broader role of PLC-γ in health and disease. By providing a clear and comprehensive resource, we aim to accelerate discoveries in this critical area of cell signaling and oncology.

References

- 1. PLCγ1: Potential arbitrator of cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]

- 3. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes - PMC [pmc.ncbi.nlm.nih.gov]

CCT129957: A Technical Guide to its Discovery and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT129957 is a potent, indole-derivative inhibitor of phospholipase C-γ (PLC-γ), an enzyme implicated in various cellular signaling pathways and increasingly recognized as a target for anticancer therapies. This document provides a comprehensive overview of the discovery, and biological characterization of this compound, presenting available quantitative data, outlining key experimental methodologies, and visualizing the relevant signaling pathways.

Discovery and Synthesis

This compound was identified through a virtual high-throughput screening approach aimed at discovering novel inhibitors of PLC-γ.[1][2] This computational method allowed for the screening of a large library of compounds to identify potential candidates that could bind to and inhibit the enzyme.

Note: A detailed, step-by-step chemical synthesis protocol for this compound is not publicly available in the reviewed literature. The primary focus of the initial publication was the virtual screening and identification of the compound.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of Phospholipase C-γ (PLC-γ). PLC-γ is a pivotal enzyme in intracellular signaling, responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[3] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By inhibiting PLC-γ, this compound effectively blocks this signaling cascade.

Signaling Pathway Diagram

Caption: The PLC-γ signaling pathway and the inhibitory action of this compound.

Quantitative Biological Data

This compound has been demonstrated to be a potent inhibitor of PLC-γ and exhibits cytotoxic effects against specific cancer cell lines. The available quantitative data is summarized below.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PLC-γ Inhibition) | ~3 µM | Recombinant PLC-γ2 | [1][4] |

| GC50 (Cell Growth Inhibition) | 15 µM | Squamous Carcinoma Cells | [1][4] |

| Ca2+ Release Inhibition | ~15 µM | Squamous Carcinoma Cells | [1][4] |

| Cell Growth Inhibition | ~60-70% | UO-31 (Renal Cancer) | [1] |

| Cell Growth Inhibition | ~60-70% | T-47D (Breast Cancer) | [1] |

Experimental Protocols

The following sections outline the general methodologies employed for the biological characterization of this compound.

PLC-γ Inhibition Assay (In Vitro)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PLC-γ.

Principle: The activity of recombinant PLC-γ is measured by monitoring the hydrolysis of a labeled substrate, typically [3H]PIP2 or a fluorogenic substrate like XY-69.[3][5] The reduction in substrate hydrolysis in the presence of the inhibitor is quantified to determine its potency (IC50).

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PLC-γ2 is expressed and purified. The substrate, [3H]PIP2, is incorporated into phospholipid vesicles.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing HEPES, KCl, CaCl2, and DTT.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination and Measurement: The reaction is stopped, and the radioactive inositol phosphates produced are separated and quantified using a scintillation counter. For fluorogenic assays, the change in fluorescence is measured over time using a plate reader.

-

Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Intracellular Calcium Release Assay

This assay measures the ability of a compound to inhibit the release of calcium from intracellular stores, a key downstream event of PLC-γ activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1).[6][7] Upon stimulation, which activates the PLC-γ pathway, the resulting increase in intracellular calcium concentration leads to a change in the fluorescence of the dye. The inhibitory effect of the compound is measured by the reduction in this fluorescence change.

General Protocol:

-

Cell Culture and Plating: Adherent cells (e.g., squamous carcinoma cells) are seeded in a multi-well plate and allowed to attach.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a suitable buffer (e.g., HHBS).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: An agonist that activates a receptor upstream of PLC-γ is added to the wells to induce calcium release.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence microplate reader.

-

Data Analysis: The peak fluorescence intensity or the area under the curve is used to quantify the calcium release. The percentage of inhibition is calculated, and the IC50 value is determined.

Cell Growth Inhibition Assay

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The proliferation of cancer cells (e.g., UO-31 renal, T-47D breast) is measured after a defined period of exposure to the compound.[8] Common methods include the MTT assay, which measures metabolic activity, or direct cell counting.

General Protocol (MTT Assay):

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GC50 (concentration for 50% growth inhibition) can be determined from the dose-response curve.

Experimental and Logical Workflows

This compound Discovery and Initial Characterization Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bu.edu [bu.edu]

- 7. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]

- 8. Erianin inhibits the proliferation of T47D cells by inhibiting cell cycles, inducing apoptosis and suppressing migration - PMC [pmc.ncbi.nlm.nih.gov]

CCT129957 Downstream Signaling Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT129957 is a potent and selective small molecule inhibitor of Phospholipase C-γ (PLC-γ), a critical enzyme in intracellular signal transduction. By targeting PLC-γ, this compound disrupts the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This inhibition has significant ramifications for a multitude of downstream signaling pathways that regulate key cellular processes, including calcium mobilization, protein kinase C (PKC) activation, and the modulation of transcription factors and kinase cascades. This technical guide provides an in-depth overview of the known and anticipated downstream signaling effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction to this compound

This compound is a small molecule compound identified as a potent inhibitor of PLC-γ.[1] PLC-γ isozymes, PLC-γ1 and PLC-γ2, are key components of signaling pathways initiated by receptor tyrosine kinases (RTKs) and immunoreceptors. Upon activation, PLC-γ catalyzes the hydrolysis of PIP2, leading to the generation of IP3 and DAG. IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates various isoforms of Protein Kinase C (PKC). These events initiate a cascade of downstream signaling that influences cell proliferation, differentiation, apoptosis, and migration. The inhibitory action of this compound on PLC-γ makes it a valuable tool for studying these pathways and a potential therapeutic agent in diseases characterized by aberrant PLC-γ signaling, such as cancer.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of PLC-γ. This inhibition prevents the generation of IP3 and DAG, thereby blocking the initial steps of the PLC-γ mediated signaling cascade.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data for this compound's inhibitory activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 | Reference |

| PLC-γ | Enzyme Activity Assay | ~3 µM | [1] |

| Ca2+ Release | Calcium Mobilization Assay | ~15 µM | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Effect | Concentration | Reference |

| Squamous Carcinoma Cells | Inhibition of Ca2+ release | ~15 µM | [1] |

| Renal UO-31 Cancer Cells | Inhibition of cell growth | Not specified | [1] |

| Breast T-47D Cancer Cells | Inhibition of cell growth | Not specified | [1] |

Table 3: Expected Downstream Inhibitory Effects of this compound (Hypothetical Data)

| Downstream Target | Assay Type | Expected IC50 Range |

| PKC Activation | Phospho-PKC Substrate Western Blot | 5 - 25 µM |

| ERK1/2 Phosphorylation | Phospho-ERK1/2 Western Blot | 10 - 50 µM |

| NF-κB Activation | NF-κB Reporter Assay | 10 - 50 µM |

Note: The data in Table 3 is hypothetical and represents expected outcomes based on the known mechanism of this compound. Further experimental validation is required.

Downstream Signaling Pathways Affected by this compound

Inhibition of PLC-γ by this compound is expected to impact several major downstream signaling pathways.

Calcium Signaling Pathway

By inhibiting the production of IP3, this compound directly blocks the release of Ca2+ from the endoplasmic reticulum, a critical event in cellular signaling.

Protein Kinase C (PKC) Pathway

This compound inhibits the formation of DAG, a necessary co-factor for the activation of conventional and novel PKC isoforms. This leads to the suppression of PKC-mediated phosphorylation of downstream targets.

ERK/MAPK and NF-κB Pathways

PKC can activate the Raf-MEK-ERK (MAPK) cascade and the NF-κB signaling pathway. By inhibiting PKC activation, this compound is expected to indirectly suppress the activity of these crucial pathways involved in cell proliferation, survival, and inflammation.

Experimental Protocols

PLC-γ Enzyme Activity Assay

This assay measures the ability of this compound to inhibit the hydrolysis of a fluorescent PIP2 substrate by purified PLC-γ enzyme.

Workflow:

Methodology:

-

Reconstitute purified recombinant PLC-γ enzyme in assay buffer.

-

Prepare a fluorescently labeled PIP2 substrate.

-

In a microplate, combine the PLC-γ enzyme and the fluorescent PIP2 substrate.

-

Add this compound at a range of concentrations.

-

Incubate the plate at 37°C for a specified time.

-

Measure the fluorescence intensity using a plate reader. The increase in fluorescence corresponds to the hydrolysis of the PIP2 substrate.

-

Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.

Calcium Mobilization Assay

This cell-based assay measures the effect of this compound on intracellular calcium release following cell stimulation.

Workflow:

Methodology:

-

Culture cells in a microplate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a suitable agonist that activates PLC-γ (e.g., a growth factor).

-

Immediately measure the change in fluorescence intensity over time using a kinetic plate reader.

-

Analyze the kinetic data to quantify the inhibition of calcium mobilization.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of downstream proteins such as PKC substrates, ERK, and IκB, providing a measure of their activation state.

Workflow:

Methodology:

-

Treat cultured cells with this compound at various concentrations for a specified time, with or without a stimulating agonist.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-PKC substrates, phospho-ERK, phospho-IκB).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels) to determine the relative change in phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for dissecting the complex downstream signaling networks regulated by PLC-γ. Its ability to inhibit PLC-γ activity leads to the suppression of calcium mobilization and PKC activation, with subsequent predicted effects on the ERK/MAPK and NF-κB pathways. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess these downstream effects and further elucidate the therapeutic potential of targeting PLC-γ in various disease contexts. Further research is warranted to generate comprehensive dose-response data for the downstream effects of this compound and to explore its efficacy in preclinical models.

References

CCT129957: A Technical Guide to its Indirect Regulation of Intracellular Calcium

This technical guide provides an in-depth overview of the compound CCT129957 and its role in modulating intracellular calcium ([Ca2+]) levels. Primarily recognized as an inhibitor of Aurora A kinase and Phospholipase C-γ (PLC-γ), this compound's effects on calcium signaling are indirect consequences of its interaction with these key enzymatic pathways. This document is intended for researchers, scientists, and drug development professionals investigating cellular signaling and calcium homeostasis.

Introduction to this compound

This compound is a small molecule compound that has been identified as an inhibitor of two critical signaling proteins: Aurora A kinase and Phospholipase C-γ (PLC-γ). While its primary therapeutic applications are explored in the context of cancer due to the role of these proteins in cell cycle and proliferation, its inhibitory actions have significant downstream consequences on intracellular calcium signaling. Understanding these indirect regulatory mechanisms is crucial for elucidating the full spectrum of this compound's biological activity.

Signaling Pathways Modulated by this compound

This compound's influence on intracellular calcium can be understood through its inhibitory effects on two distinct signaling pathways.

The Aurora A Kinase - Polycystin-2 (PC2) Pathway

Aurora A kinase (AurA) has been shown to play a role in regulating calcium signaling, particularly in the context of kidney cells.[1][2][3] AurA can bind to, phosphorylate, and consequently reduce the activity of Polycystin-2 (PC2), a calcium-permeable cation channel.[1][2][3] By inhibiting AurA, this compound is hypothesized to prevent the inactivation of PC2, leading to an increase in calcium release from the endoplasmic reticulum.

Caption: this compound's inhibition of Aurora A kinase and its effect on the PC2 calcium channel.

The Phospholipase C-γ (PLC-γ) Pathway

Phospholipase C (PLC) is a crucial enzyme in signal transduction that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[4][6] this compound has been identified as a potent inhibitor of PLC-γ, thereby blocking the production of IP3 and subsequent calcium mobilization.[7]

Caption: this compound's inhibition of the PLC-γ signaling pathway and its impact on calcium release.

Quantitative Data

The following table summarizes the available quantitative data regarding the inhibitory activity of this compound.

| Target | Metric | Value | Cell Line | Reference |

| Phospholipase C-γ (PLC-γ) | IC50 | ~3 µM | - | [7] |

| Calcium Release | GC50 | 15 µM | Squamous Carcinoma Cells | [7] |

| Calcium Release Inhibition | Concentration | ~15 µM | Squamous Carcinoma Cells | [7] |

Experimental Protocols

This section provides a detailed methodology for a key experiment to determine the effect of this compound on intracellular calcium levels.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound treatment.

Materials:

-

Adherent cells cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

-

This compound stock solution (in DMSO)

-

Ionomycin

-

EGTA

-

Fluorescence microscopy system with dual excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency on glass coverslips.

-

Dye Loading:

-

Prepare a loading buffer containing HBSS with Ca2+, 2 µM Fura-2 AM, and 0.02% Pluronic F-127.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS with Ca2+ to remove excess dye.

-

-

Baseline Measurement:

-

Mount the coverslip onto the microscope stage.

-

Perfuse the cells with HBSS with Ca2+.

-

Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

-

This compound Treatment:

-

Perfuse the cells with HBSS containing the desired concentration of this compound.

-

Continuously record the 340/380 nm fluorescence ratio to monitor changes in intracellular calcium.

-

-

Calibration:

-

At the end of the experiment, perfuse the cells with a solution containing a calcium ionophore (e.g., 5 µM Ionomycin) in HBSS with Ca2+ to obtain the maximum fluorescence ratio (Rmax).

-

Subsequently, perfuse with a calcium-free HBSS containing a calcium chelator (e.g., 10 mM EGTA) to obtain the minimum fluorescence ratio (Rmin).

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio for each time point.

-

Convert the fluorescence ratios to intracellular calcium concentrations using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2.

-

Caption: Experimental workflow for measuring intracellular calcium changes in response to this compound.

Conclusion

This compound serves as a valuable chemical probe for investigating the intricate connections between cell signaling pathways and calcium homeostasis. Its dual inhibitory action on Aurora A kinase and PLC-γ provides a unique opportunity to dissect the contributions of these pathways to the regulation of intracellular calcium. The methodologies and data presented in this guide offer a framework for researchers to further explore the multifaceted effects of this compound and its potential therapeutic applications.

References

- 1. Aurora A kinase activity influences calcium signaling in kidney cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aurora A kinase activity influences calcium signaling in kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. profiles.foxchase.org [profiles.foxchase.org]

- 4. Phospholipase C is a key enzyme regulating intracellular calcium and modulating the phosphoinositide balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phospholipase C - Wikipedia [en.wikipedia.org]

- 6. Mechanism of Phosphorylation-induced Activation of Phospholipase C-γ Isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Role of CCT129957 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT129957 is a novel small molecule inhibitor of Phospholipase C-γ (PLC-γ), a key enzyme in signal transduction pathways that regulate cancer cell proliferation, survival, and motility. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, its effects on cancer cell proliferation, and the experimental methodologies used for its characterization. Quantitative data on its inhibitory activity and cellular effects are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its biological context and research applications.

Introduction

Phospholipase C-γ (PLC-γ) is a family of enzymes that play a crucial role in intracellular signaling. Upon activation by receptor tyrosine kinases (RTKs), PLC-γ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is integral to various cellular processes, and its dysregulation is frequently implicated in cancer, promoting cell growth, survival, and metastasis.

This compound has been identified as a potent inhibitor of PLC-γ, offering a targeted approach to disrupt these oncogenic signaling pathways. This guide will delve into the technical details of this compound's action and its potential as an anti-cancer agent.

Mechanism of Action of this compound

This compound acts as a direct inhibitor of the enzymatic activity of PLC-γ. By blocking the hydrolysis of PIP2, it prevents the generation of the downstream second messengers IP3 and DAG, thereby attenuating the subsequent signaling cascades.

Signaling Pathway

The primary signaling pathway affected by this compound is the PLC-γ mediated signal transduction cascade. A simplified representation of this pathway and the point of inhibition by this compound is depicted below.

Quantitative Data on the Effects of this compound

The inhibitory potency of this compound has been evaluated through both enzymatic and cell-based assays.

Enzymatic Inhibition

This compound demonstrates potent inhibition of PLC-γ enzymatic activity.

| Target | IC50 (μM) |

| PLC-γ | ~3 |

Inhibition of Cancer Cell Growth

The anti-proliferative effects of this compound have been assessed in various cancer cell lines. The GI50 (concentration required to inhibit cell growth by 50%) values are summarized below.

| Cell Line | Cancer Type | GI50 (μM) |

| UO-31 | Renal Cancer | Not explicitly quantified, but ~60-70% growth inhibition observed |

| T-47D | Breast Cancer | Not explicitly quantified, but ~60-70% growth inhibition observed |

Experimental Protocols

This section details the methodologies employed in the characterization of this compound.

PLC-γ Enzyme Inhibition Assay

A key experiment to determine the direct inhibitory effect of this compound on its target.

Protocol:

-

Enzyme and Substrate Preparation: Purified, recombinant PLC-γ enzyme is used. The substrate is typically a synthetic version of PIP2, often labeled with a fluorescent tag for detection.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

Reaction: The enzyme, substrate, and varying concentrations of this compound (or vehicle control) are combined in a reaction buffer and incubated for a specific time at an optimal temperature.

-

Detection: The amount of hydrolyzed substrate (product) is quantified. For fluorescently labeled substrates, this is measured using a fluorometer.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., Sulforhodamine B - SRB Assay)

This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.

CCT129957: A Technical Guide to its Role in Apoptosis via Phospholipase C-γ Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT129957 is a potent small molecule inhibitor of Phospholipase C-γ (PLC-γ), a key enzyme in cellular signaling pathways that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. Emerging evidence suggests that by targeting PLC-γ, this compound can effectively induce apoptosis in various cancer cell types. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in triggering programmed cell death. We will explore the downstream signaling cascades affected by PLC-γ inhibition, present available quantitative data, detail relevant experimental protocols, and visualize the key pathways and workflows.

Introduction to this compound and its Target: PLC-γ

This compound is an indole derivative identified as a potent inhibitor of Phospholipase C-γ (PLC-γ) with an IC50 of approximately 3 μM.[1] PLC-γ is a family of enzymes that play a crucial role in signal transduction by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate Protein Kinase C (PKC), respectively, leading to the activation of various downstream signaling pathways.

In many cancer types, PLC-γ is overexpressed or hyperactivated, contributing to uncontrolled cell growth and survival. Therefore, inhibiting PLC-γ presents a promising therapeutic strategy for cancer treatment.

The Role of PLC-γ Inhibition in Apoptosis

Inhibition of PLC-γ has been shown to induce apoptosis in a variety of cancer cells.[1][2][3] While the precise apoptotic pathways initiated by this compound are still under investigation, the known functions of PLC-γ allow for the elucidation of its likely mechanism of action in promoting programmed cell death. The primary mechanisms through which PLC-γ inhibition by this compound is proposed to induce apoptosis are:

-

Disruption of Calcium Homeostasis: PLC-γ-mediated IP3 production leads to the release of calcium (Ca2+) from the endoplasmic reticulum (ER).[4] Sustained and elevated intracellular Ca2+ levels can trigger the mitochondrial permeability transition and the release of pro-apoptotic factors like cytochrome c, ultimately leading to caspase activation.[4] By inhibiting PLC-γ, this compound is expected to disrupt this Ca2+ signaling, leading to cellular stress and initiation of the intrinsic apoptotic pathway.

-

Modulation of Protein Kinase C (PKC) Activity: The other second messenger produced by PLC-γ, diacylglycerol (DAG), is a potent activator of Protein Kinase C (PKC). Certain PKC isoforms are known to have pro-survival roles by phosphorylating and inactivating pro-apoptotic proteins or activating anti-apoptotic factors. Inhibition of PLC-γ by this compound would reduce DAG levels, thereby preventing the activation of these pro-survival PKC isoforms.

-

Regulation of Bcl-2 Family Proteins: Downstream signaling from PLC-γ can influence the expression and activity of Bcl-2 family proteins, which are central regulators of the intrinsic apoptotic pathway. Inhibition of PLC-γ has been linked to the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2.[3][5] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members promotes mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.

-

Induction of Caspase Activation: The convergence of the aforementioned pathways on the mitochondria ultimately leads to the activation of the caspase cascade. The release of cytochrome c from the mitochondria initiates the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspases-3 and -7.[6] Studies on other PLC inhibitors have demonstrated an increase in caspase-3 activity following treatment.[5][6]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant PLC-γ inhibitors.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PLC-γ inhibition) | ~3 μM | Enzyme Assay | [1] |

| GC50 (Growth Inhibition) | 15 μM | Squamous Carcinoma Cells | [1] |

| Growth Inhibition | ~60-70% | Renal UO-31 and Breast T-47D cancer cells | [1] |

Table 2: Effects of PLC-γ Inhibition on Apoptosis

| Compound/Method | Effect | Cell Line | Reference |

| shRNA knockdown of PLC-γ1 | Two-fold increase in apoptosis | Kasumi-1 (AML) | [3] |

| U73122 (PLC inhibitor) | Increased apoptosis and cell cycle arrest | Diffuse Large B-cell Lymphoma (DLBCL) patient cells | [2] |

| U73122 (PLC inhibitor) | Upregulation of BAK, BAX, and CASP3 mRNA | Porcine Granulosa Cells | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis.

Caption: this compound inhibits PLC-γ, leading to apoptosis.

Experimental Workflow

Caption: Workflow for apoptosis assessment after this compound treatment.

Experimental Protocols

While specific protocols for this compound are not widely published, the following are detailed methodologies for key experiments commonly used to assess apoptosis induced by small molecule inhibitors.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 μM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated times.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blotting for Apoptotic Markers

-

Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, and BAX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometric analysis can be performed to quantify the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Caspase Activity Assay

-

Cell Lysis: Treat cells with this compound, harvest, and lyse them according to the manufacturer's protocol of a commercial caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

-

Substrate Addition: Add the caspase substrate to the cell lysate.

-

Signal Measurement: Incubate at room temperature and measure the luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the caspase activity to the protein concentration or cell number and compare the activity in treated versus control samples.

Conclusion and Future Directions

This compound, as a potent inhibitor of PLC-γ, holds significant promise as a therapeutic agent for cancers that are dependent on this signaling pathway for their survival. The induction of apoptosis through the disruption of calcium signaling, modulation of PKC activity, and alteration of the Bcl-2 family protein balance represents a key mechanism of its anti-cancer activity.

Future research should focus on elucidating the specific downstream effectors of PLC-γ that are most critical for this compound-induced apoptosis in different cancer contexts. In vivo studies are also necessary to validate the anti-tumor efficacy and safety profile of this compound. A deeper understanding of its mechanism of action will be crucial for its potential translation into clinical applications and for the identification of patient populations most likely to benefit from this targeted therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of PLCγ2 in immunological disorders, cancer, and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Calcium Signaling Regulates Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospholipase C inhibits apoptosis of porcine primary granulosa cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipase C-gamma1 is required for cell survival in oxidative stress by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

CCT129957 Target Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for CCT129957, a potent inhibitor of Phospholipase C-γ (PLC-γ). The document outlines the quantitative data supporting its activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is an indole derivative identified as a potent inhibitor of Phospholipase C-γ (PLC-γ), a key enzyme in cellular signal transduction.[1] Overexpression and aberrant activation of PLC-γ are implicated in various cancers, making it a compelling target for anticancer drug discovery. This compound was discovered through a virtual high-throughput screening effort aimed at identifying novel inhibitors of PLC-γ.[2] This document summarizes the key preclinical data and methodologies used to validate PLC-γ as the target of this compound and to characterize its cellular activity.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| IC50 | ~3 µM | Purified PLC-γ | Biochemical (Flashplate) Assay | [1] |

| GC50 | 15 µM | Squamous Carcinoma Cells | Cell-Based | [1] |

| Ca2+ Release Inhibition | ~15 µM | Squamous Carcinoma Cells | Functional Cell-Based Assay | [1] |

| Cell Growth Inhibition | ~60-70% inhibition | UO-31 (Renal Cancer) | Cell Proliferation Assay | [1] |

| Cell Growth Inhibition | ~60-70% inhibition | T-47D (Breast Cancer) | Cell Proliferation Assay | [1] |

Signaling Pathway

This compound targets PLC-γ, a critical node in signal transduction pathways initiated by receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. Upon activation by upstream kinases, PLC-γ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These downstream signals regulate a multitude of cellular processes, including proliferation, differentiation, and survival. By inhibiting PLC-γ, this compound blocks the production of IP3 and DAG, thereby attenuating these downstream signaling events.

Caption: this compound inhibits the PLC-γ signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Virtual High-Throughput Screening (vHTS)

The discovery of this compound was enabled by a virtual screening campaign. While the specific parameters of the original screen are proprietary, the general workflow is outlined below. This process involves computationally docking a large library of chemical compounds into a model of the target protein to predict binding affinity and identify potential inhibitors.

Caption: Virtual screening workflow for this compound discovery.

Biochemical PLC-γ Inhibition Assay (Flashplate Assay)

While the exact protocol used for this compound is not publicly available, a general procedure for a Flashplate-based PLC-γ assay is as follows. This assay measures the enzymatic activity of PLC-γ by quantifying the hydrolysis of radiolabeled PIP2.

-

Principle: A 96-well Flashplate is coated with a substrate that captures the radiolabeled head group (IP3) of PIP2 upon its cleavage by PLC-γ. The proximity of the captured radiolabel to the scintillant-coated plate generates a light signal that is proportional to enzyme activity.

-

Materials:

-

Purified recombinant human PLC-γ1

-

[3H]-Phosphatidylinositol 4,5-bisphosphate ([3H]PIP2)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.2, 150 mM NaCl, 1 mM EGTA, 2 mM CaCl2, 1 mM DTT)

-

This compound or other test compounds

-

96-well Flashplate

-

Microplate scintillation counter

-

-

Procedure:

-

Add assay buffer to the wells of the Flashplate.

-

Add this compound at various concentrations to the wells.

-

Add purified PLC-γ1 enzyme to initiate the reaction.

-

Add [3H]PIP2 to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a high concentration of a known inhibitor or by chelation of Ca2+ with EDTA).

-

Aspirate the contents of the wells and wash to remove unbound radiolabel.

-

Read the plate in a microplate scintillation counter.

-

Calculate the percent inhibition of PLC-γ activity for each concentration of this compound and determine the IC50 value.

-

Intracellular Calcium Release Assay

This functional cell-based assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration that is a downstream consequence of PLC-γ activation. A common method for this is the use of the ratiometric fluorescent calcium indicator Fura-2 AM.[3][4][5][6][7]

-

Principle: Cells are loaded with Fura-2 AM, a cell-permeant dye that is cleaved by intracellular esterases to the fluorescent Fura-2. The excitation wavelength of Fura-2 shifts from ~380 nm to ~340 nm upon binding to Ca2+, while the emission remains at ~510 nm. The ratio of fluorescence emission at 510 nm with excitation at 340 nm versus 380 nm is directly proportional to the intracellular calcium concentration.

-

Materials:

-

Squamous carcinoma cells (or other relevant cell line)

-

Fura-2 AM

-

Pluronic F-127 (to aid in dye solubilization)

-

HEPES-buffered saline solution (HBSS)

-

A PLC-γ agonist (e.g., a growth factor like EGF)

-

This compound or other test compounds

-

Fluorescence plate reader or microscope with appropriate filters

-

-

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare a Fura-2 AM loading solution in HBSS, typically containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Wash the cells with HBSS and then incubate with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye.

-

Add HBSS containing various concentrations of this compound to the wells and incubate for a short period.

-

Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission).

-

Add the PLC-γ agonist to stimulate calcium release and immediately begin recording the fluorescence ratio over time.

-

The inhibition of the agonist-induced calcium peak by this compound is used to determine its inhibitory concentration.

-

Cell Proliferation Assay

The anti-proliferative effects of this compound on cancer cell lines such as UO-31 and T-47D can be determined using various standard methods, such as the MTT or SRB assay.

-

Principle (SRB Assay): The sulforhodamine B (SRB) assay is a colorimetric assay based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein, which is in turn proportional to the cell number.

-

Materials:

-

UO-31 or T-47D cells

-

Complete culture medium

-

This compound

-

Trichloroacetic acid (TCA) for fixing

-

Sulforhodamine B (SRB) solution

-

Tris-base solution for solubilization

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.

-

Wash the plates with water to remove the TCA and then air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and then air dry.

-

Solubilize the bound SRB dye with Tris-base solution.

-

Read the absorbance at a wavelength of ~515 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound.

-

Logical Relationship of Target Validation

The validation of PLC-γ as the target of this compound follows a logical progression from biochemical inhibition to cellular effects.

Caption: Logical flow of this compound target validation.

Conclusion

The collective evidence from biochemical and cell-based assays strongly supports the validation of Phospholipase C-γ as a primary target of this compound. The compound demonstrates potent inhibition of the enzyme's catalytic activity, leading to the blockade of downstream signaling pathways and resulting in significant anti-proliferative effects in cancer cell lines. These findings establish a clear mechanistic link between the inhibition of PLC-γ by this compound and its observed anti-cancer activity, providing a solid foundation for further preclinical and clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dysfunction of phospholipase Cγ in immune disorders and cancer [ouci.dntb.gov.ua]

- 3. hellobio.com [hellobio.com]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. abcam.com [abcam.com]

Methodological & Application

Application Notes and Protocols for CCT129957 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT129957 is a potent and selective small molecule inhibitor of Phospholipase C-γ (PLC-γ), a key enzyme in cellular signal transduction pathways.[1] PLC-γ is activated by receptor tyrosine kinases and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). This signaling cascade is crucial for regulating various cellular processes, including proliferation, differentiation, and motility. Dysregulation of the PLC-γ pathway has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell viability and to characterize its mechanism of action.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound.

| Target/Process | Cell Line(s) | IC50 / Effective Concentration | Reference |

| Phospholipase C-γ (PLC-γ) | Biochemical Assay | ~3 µM | [1] |

| Ca2+ Release | Squamous Carcinoma Cells | ~15 µM | [1] |

| Cell Growth Inhibition | Renal (UO-31), Breast (T-47D) | ~60-70% inhibition (concentration not specified) | [1] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, refer to the following diagrams.

Caption: PLC-γ signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining the IC50 of this compound.

Experimental Protocols

Cell Culture of A431 Human Epidermoid Carcinoma Cells

This protocol describes the standard procedure for maintaining and passaging the A431 cell line.

Materials:

-

A431 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

L-Glutamine

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 2 mM L-Glutamine.[2]

-

Cell Maintenance: Culture A431 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.[2]

-

Passaging:

-

When cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[2]

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new flask containing pre-warmed complete growth medium.

-

Return the new flask to the incubator.

-

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.[1] For long-term storage (up to 6 months), -80°C is recommended.[1]

Cell Viability Assay using MTS Reagent

This protocol outlines the steps to determine the effect of this compound on the viability of A431 cells.

Materials:

-

A431 cells

-

Complete growth medium

-

This compound stock solution

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count A431 cells as described in Protocol 1.

-

Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete growth medium. A suggested starting range is from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.

-

Incubate the plate for 48 to 72 hours.

-

-

MTS Assay:

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).

-

Disclaimer: This protocol is intended for research use only. Please refer to the manufacturer's instructions for specific reagents and safety guidelines.

References

CCT129957 in vitro kinase assay protocol

An important initial clarification is that CCT129957 is primarily recognized as a potent inhibitor of Phospholipase C-γ (PLC-γ), an enzyme crucial in signal transduction pathways, rather than a traditional protein kinase. Therefore, the most relevant in vitro assay to characterize the activity of this compound is a PLC-γ activity assay. This document provides a detailed protocol for such an assay, alongside information on the compound's mechanism of action and inhibitory activity.

Application Notes

Compound: this compound

Target: Phospholipase C-γ (PLC-γ)

Mechanism of Action: this compound is an indole derivative that acts as a potent inhibitor of PLC-γ. PLC-γ is a key enzyme in cellular signaling, responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These messengers, in turn, activate protein kinase C (PKC) and trigger the release of intracellular calcium, respectively, influencing a variety of cellular processes including proliferation, differentiation, and apoptosis. By inhibiting PLC-γ, this compound blocks the formation of these second messengers, thereby disrupting these signaling cascades. This inhibitory action has been shown to reduce cell growth in certain cancer cell lines.

Quantitative Data Summary

The inhibitory activity of this compound against PLC-γ is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported in vitro potency of this compound.

| Compound | Target | IC50 (µM) | Assay Type |

| This compound | PLC-γ | ~3 | Biochemical Assay |

Signaling Pathway of PLC-γ

The following diagram illustrates the canonical signaling pathway in which PLC-γ is involved.

Caption: PLC-γ signaling pathway and the inhibitory action of this compound.

In Vitro PLC-γ Inhibition Assay Protocol

This protocol describes a fluorescence-based in vitro assay to determine the inhibitory activity of this compound on PLC-γ. This method utilizes a fluorogenic substrate that, upon cleavage by PLC-γ, produces a fluorescent signal.

Materials and Reagents

-

Recombinant human PLC-γ enzyme

-

This compound

-

Fluorogenic PLC substrate (e.g., a proprietary substrate from a commercial kit)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM CaCl₂, 1 mM DTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Experimental Workflow

The following diagram outlines the key steps of the in vitro PLC-γ inhibition assay.

Caption: Experimental workflow for the in vitro PLC-γ inhibition assay.

Detailed Protocol

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for testing (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

-

-

Enzyme and Substrate Preparation:

-

Thaw the recombinant PLC-γ enzyme on ice.

-

Prepare a working solution of PLC-γ in pre-chilled Assay Buffer to the desired final concentration.

-

Prepare a working solution of the fluorogenic PLC substrate in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Procedure:

-

To the wells of a 96-well black microplate, add 2 µL of the serially diluted this compound or DMSO for the control wells.

-

Add 50 µL of the PLC-γ working solution to each well.

-

Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (as specified by the substrate manufacturer) kinetically over a period of 30-60 minutes, or as an endpoint reading after a fixed incubation time.

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control wells (0% inhibition) and wells with no enzyme (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Application Note: CCT129957 Cell-Based Assay Development for the Inhibition of Phospholipase C-γ (PLC-γ)

Audience: Researchers, scientists, and drug development professionals.